6-(3-fluorophenyl)pyrimidine-2,4-diamine
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Overview
Description
6-(3-Fluorophenyl)pyrimidine-2,4-diamine is a heterocyclic aromatic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a fluorophenyl group attached to the pyrimidine ring, which imparts unique chemical and biological properties. Pyrimidine derivatives are widely recognized for their diverse pharmacological activities, making them valuable in medicinal chemistry and drug development.
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives have a wide range of pharmacological effects, including anti-inflammatory, antibacterial, antiviral, and antifungal activities .
Mode of Action
Pyrimidine derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrimidine derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
Pyrimidine derivatives are known to have a range of effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-fluorophenyl)pyrimidine-2,4-diamine typically involves the nucleophilic substitution reaction of 2,4-diamino-6-chloropyrimidine with 3-fluoroaniline. The reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate, and an organic solvent like dimethylformamide (DMF) or ethanol. The reaction mixture is heated to reflux temperature to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error. Purification steps such as recrystallization or chromatography are used to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
6-(3-Fluorophenyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups on the pyrimidine ring are replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium carbonate or potassium carbonate in solvents like DMF or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Oxidation: Pyrimidine N-oxides.
Reduction: Reduced amine derivatives.
Scientific Research Applications
6-(3-Fluorophenyl)pyrimidine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and materials science
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-chloropyrimidine: A precursor in the synthesis of 6-(3-fluorophenyl)pyrimidine-2,4-diamine.
3-Fluoroaniline: Another precursor used in the synthesis.
Other Pyrimidine Derivatives: Compounds such as 2,4-diamino-6-phenylpyrimidine and 2,4-diamino-6-(4-fluorophenyl)pyrimidine.
Uniqueness
This compound is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This modification enhances the compound’s stability, binding affinity, and selectivity, making it a valuable candidate for various applications in medicinal chemistry and drug development .
Properties
IUPAC Name |
6-(3-fluorophenyl)pyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4/c11-7-3-1-2-6(4-7)8-5-9(12)15-10(13)14-8/h1-5H,(H4,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHVWMGJKNHKCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=NC(=N2)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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